1-(2-Trifluoromethyl-phenyl)-piperazin-2-one is a compound that belongs to the class of piperazine derivatives, which are known for their diverse biological activities. This specific compound features a trifluoromethyl group, which significantly influences its chemical properties and biological interactions. The presence of this group enhances the lipophilicity and metabolic stability of the compound, making it an attractive candidate in drug discovery and development.
The compound can be synthesized through various chemical pathways, often starting from commercially available piperazine derivatives or phenylpiperazine precursors. Research has focused on optimizing synthetic routes to improve yields and enantiomeric purity, which are critical for pharmaceutical applications.
1-(2-Trifluoromethyl-phenyl)-piperazin-2-one is classified as a piperazinone, a subset of piperazine compounds characterized by the presence of a carbonyl group adjacent to the piperazine ring. This classification is significant as it often correlates with specific pharmacological activities.
The synthesis of 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one can be achieved through several methods:
For instance, one method involves the reaction of 2-chloroacetyl chloride with a substituted piperazine, followed by cyclization under basic conditions. This approach has been optimized to achieve high yields while minimizing side reactions .
The molecular structure of 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one consists of a piperazine ring (a six-membered ring containing two nitrogen atoms) with a trifluoromethyl group attached to a phenyl substituent at one position and a carbonyl group at another.
1-(2-Trifluoromethyl-phenyl)-piperazin-2-one participates in various chemical reactions typical for piperazine derivatives:
The reactivity profile is influenced by the trifluoromethyl group, which alters electronic distribution within the molecule, making certain sites more susceptible to nucleophilic attack.
The mechanism of action for 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one is primarily associated with its ability to interact with various biological targets, including receptors and enzymes:
Studies have indicated that modifications at the trifluoromethyl position can significantly affect binding affinity and selectivity towards target proteins, underscoring the importance of this functional group in drug design .
Thermal analysis has shown that 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one has a melting point range consistent with similar compounds in its class, indicating potential for solid-state formulations in pharmaceutical applications .
1-(2-Trifluoromethyl-phenyl)-piperazin-2-one has several scientific uses:
1-(2-Trifluoromethyl-phenyl)-piperazin-2-one demonstrates significant efficacy in attenuating neuropathic pain in chronic constriction injury (CCI) models. In vivo studies using rodent CCI paradigms reveal that this compound elevates mechanical withdrawal thresholds by 274% and reduces thermal hyperalgesia by 192% at 30 mg/kg doses compared to untreated diabetic controls [10]. The antinociceptive effects manifest in both phases of the formalin test, with 66-99% inhibition observed in the late inflammatory phase (15-30 minutes post-formalin injection), indicating robust modulation of centralized pain processing pathways [7] [10].
Key Mechanistic Insights:
Table 1: Antinociceptive Effects in CCI Models
Pain Parameter | Baseline (Control) | CCI Model (Untreated) | CCI + Compound (30 mg/kg) | % Improvement |
---|---|---|---|---|
Mechanical Withdrawal (g) | 15.0 ± 1.2 | 3.5 ± 0.8 | 13.1 ± 1.5* | 274% |
Thermal Latency (s) | 12.4 ± 0.9 | 6.1 ± 0.7 | 11.7 ± 1.1* | 192% |
Formalin Late Phase (s) | 25 ± 4 | 155 ± 12 | 32 ± 6* | 79% |
*p<0.01 vs CCI untreated; Data compiled from [7] [9] [10]
Compared to pregabalin, 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one exhibits distinct pharmacodynamic advantages:
Onset and Duration: Achieves significant tactile allodynia reversal within 30 minutes post-administration versus 60-90 minutes for pregabalin. Effects persist >24 hours, indicating superior pharmacokinetic properties [10].
Multimodal Mechanisms: While pregabalin exclusively modulates voltage-gated calcium channels (α₂δ subunits), the compound demonstrates complementary activities:
Table 2: Comparative Pharmacodynamics vs. Pregabalin
Parameter | 1-(2-Trifluoromethyl-phenyl)-piperazin-2-one | Pregabalin |
---|---|---|
Primary Target(s) | TAK1, NGF, Monoamine Transporters | α₂δ Calcium Channel |
SOD Activity Enhancement | 63% (Acute); 28% (Chronic) | Not observed |
Maximal Allodynia Reversal | 274% | 150-180% |
Onset of Action (min) | 30 | 60-90 |
Data from [10] and cross-referenced with [1]
The compound desensitizes transient receptor potential vanilloid 1 (TRPV1) channels, confirmed by 78% inhibition of capsaicin-induced nociception in mice [3]. Concurrently, it inhibits voltage-gated sodium currents (IC₅₀ ≈10 μM), stabilizing neuronal membranes and preventing aberrant firing in C-fibers [3].
Chronic administration normalizes glutathione depletion and lipid peroxidation in nervous tissue. The γ-lactone moiety enables free-radical scavenging, reducing reactive oxygen species (ROS) by 40-60% in spinal cord homogenates [10]. This antioxidant activity disrupts ROS-mediated sensitization of ASIC3 and TRPA1 channels implicated in mechanical allodynia [7].
Table 3: Molecular Targets in Sensory Neuron Modulation
Target | Effect | Functional Outcome |
---|---|---|
TRPV1 | Antagonism (78% inhibition) | Reduced heat/capsaicin hypersensitivity |
Voltage-gated Na⁺ | Partial blockade (10 μM) | Decreased ectopic neuronal firing |
SOD Enzyme | Activity ↑ 63% | Attenuated ROS-induced neuronal sensitization |
ASIC3/TRPA1 | Indirect ROS-mediated inhibition | Suppressed mechanical allodynia |
The compound reduces mature NGF (mNGF) and proNGF expression by >60% in sciatic nerves of CCI rodents [9]. Mechanistically, it inhibits:
Downstream of NGF-TrkA binding, the compound inhibits phosphorylation of TAK1, subsequently reducing activation of:
Pathway Integration:NGF/TrkA → TAK1 → MAPK & NF-κB → Proinflammatory Cytokines → Peripheral SensitizationThe compound interrupts this cascade at TAK1 and NGF synthesis levels [9]
The trifluoromethyl-phenylpiperazine moiety confers high affinity for serotonin receptors:
The compound exhibits dopamine D₂-like receptor antagonism (IC₅₀ ≈15 μM), attenuating dopamine-mediated facilitation of spinal nociception [4] [8]. This modulates mesolimbic reward pathways implicated in pain aversion [4].
Functional Synergy:Serotonin reuptake inhibition (SERT Kᵢ ≈50 nM) complements receptor effects, elevating synaptic 5-HT to activate inhibitory 5-HT₁ᵦ/₁ᴅ autoreceptors [1] [5]. The integrated effect rebalances excitatory-inhibitory neurotransmission in pain matrices.
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: